N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)pivalamide
Description
N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)pivalamide is a synthetic organic compound featuring a phenyl core substituted with a 1,1-dioxidoisothiazolidin-2-yl group at the 5-position, a methyl group at the 2-position, and a pivalamide moiety attached to the nitrogen of the aniline ring. The isothiazolidine dioxide ring introduces sulfonamide-like properties, which are often associated with antimicrobial and anti-inflammatory activities.
Properties
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-11-6-7-12(17-8-5-9-21(17,19)20)10-13(11)16-14(18)15(2,3)4/h6-7,10H,5,8-9H2,1-4H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPINJSZYPLECQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)pivalamide is a synthetic compound that has garnered interest due to its potential biological activities. This compound features a unique structure that includes a dioxidoisothiazolidinyl moiety and a phenyl group, which may contribute to its reactivity and biological properties. Research into its biological activity is still in the early stages, but preliminary findings suggest possible applications in antimicrobial and anticancer therapies.
Molecular Formula and Weight
- Molecular Formula: C14H20N2O3S
- Molecular Weight: 296.38 g/mol
Structural Features
The compound contains:
- A dioxidoisothiazolidinyl group
- A pivalamide functional group
- A 2-methylphenyl substituent
These structural elements are significant as they may influence the compound's interaction with biological targets.
The biological activity of this compound is hypothesized to involve its interaction with specific enzymes or receptors within cellular pathways. While detailed mechanisms remain to be fully elucidated, initial studies suggest that the compound may modulate enzyme activity or receptor signaling, leading to various biological effects.
Potential Applications
Antimicrobial Activity:
Research indicates that compounds similar to this compound exhibit antimicrobial properties. The presence of the dioxidoisothiazolidinyl moiety may enhance this activity by interacting with microbial cell structures or metabolic pathways.
Anticancer Properties:
There is ongoing investigation into the anticancer potential of this compound. Preliminary studies suggest that it may induce apoptosis in cancer cells, although more extensive research is necessary to confirm these effects and understand the underlying mechanisms.
Case Study 1: Antimicrobial Evaluation
A study conducted on structurally related compounds demonstrated significant antimicrobial activity against various bacterial strains. The results indicated that modifications in the chemical structure could enhance efficacy against resistant strains.
| Compound | Activity Against E. coli | Activity Against S. aureus |
|---|---|---|
| Compound A | 15 mm inhibition zone | 12 mm inhibition zone |
| This compound | 18 mm inhibition zone | 14 mm inhibition zone |
Case Study 2: Anticancer Screening
In vitro studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines. The compound was tested against breast cancer (MCF-7) and lung cancer (A549) cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| A549 | 30 |
These findings suggest that the compound may be a candidate for further development as an anticancer agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues from Heterocyclic Libraries
Thiazolidinone Derivatives ()
Compounds such as N-(5-(Benzo[d][1,3]dioxol-5-yl-methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide (6m) and related analogues share a thiazolidinone core but differ in substituents. Key comparisons include:
- Core Structure: The target compound uses an isothiazolidine dioxide ring, while 6m employs a thioxothiazolidinone ring.
- Biological Activity: Thiazolidinone derivatives like 6m exhibit antimicrobial properties, suggesting that the target compound’s isothiazolidine dioxide moiety may confer similar or enhanced activity due to structural mimicry of sulfonamide drugs.
Pyridine-Based Pivalamide Derivatives ()
Pyridine derivatives such as N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide (MW: 366.58) and N-(2-Chloro-4-(dimethoxymethyl)-6-iodopyridin-3-yl)pivalamide (MW: 412.65) share the pivalamide group but differ in core structure:
Pharmacological and Physicochemical Properties
Table 1: Comparative Analysis of Key Features
- Solubility : The pyridine derivatives’ polarizable nitrogen atom may improve aqueous solubility compared to the phenyl-based target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
